Statine
Overview
Description
Statins are a class of medications that are primarily used to lower cholesterol levels in the blood. They work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. Statins are widely prescribed to reduce the risk of cardiovascular diseases, including heart attacks and strokes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Statins can be synthesized through various chemical routes. One common method involves the fermentation of specific fungi, such as Aspergillus terreus, to produce lovastatin, which can then be chemically modified to produce other statins like simvastatin . The synthesis typically involves the following steps:
Fermentation: Aspergillus terreus is cultured in a suitable medium to produce lovastatin.
Extraction: Lovastatin is extracted from the fermentation broth.
Chemical Modification: Lovastatin is chemically modified to produce other statins, such as simvastatin, through processes like methylation.
Industrial Production Methods
Industrial production of statins often involves large-scale fermentation processes. For example, lovastatin is produced through liquid submerged fermentation, where the fungi are grown in large fermenters under controlled conditions . Advances in biotechnology have also led to the development of solid-state fermentation methods, which offer certain advantages over traditional liquid fermentation .
Chemical Reactions Analysis
Types of Reactions
Statins undergo various chemical reactions, including:
Oxidation: Statins can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in statins.
Substitution: Statins can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific statin and the reaction conditions. For example, oxidation of lovastatin can produce hydroxy acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Statins have a wide range of scientific research applications:
Chemistry: Used as model compounds to study enzyme inhibition and cholesterol biosynthesis.
Biology: Studied for their effects on cellular processes and gene expression.
Medicine: Extensively researched for their role in preventing cardiovascular diseases and their potential benefits in other conditions like Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
Statins exert their effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, statins reduce the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Statins are compared with other lipid-lowering agents such as:
Fibric Acid Derivatives: These drugs primarily lower triglycerides and have a different mechanism of action.
Bile Acid Sequestrants: These agents bind bile acids in the intestine, preventing their reabsorption and promoting the excretion of cholesterol.
Cholesterol Absorption Inhibitors: These drugs inhibit the absorption of cholesterol from the intestine.
Similar Compounds
- Atorvastatin
- Fluvastatin
- Lovastatin
- Pitavastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
Statins are unique in their ability to significantly lower low-density lipoprotein cholesterol levels and reduce the risk of cardiovascular events .
Properties
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFTMTWCUHJBL-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964315 | |
Record name | Statine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-07-1 | |
Record name | Statine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Statine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Statine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Statine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STATINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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